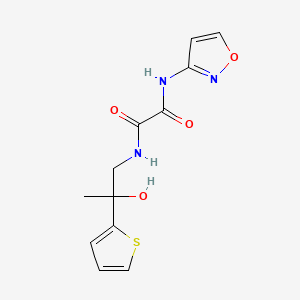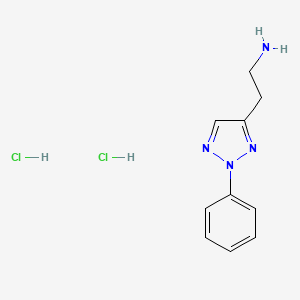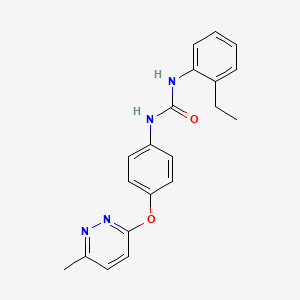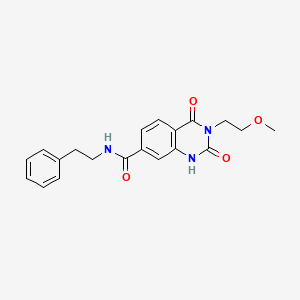
1-(3-Methoxyphenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as MPMPU, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent.
Scientific Research Applications
Crystal Structure and Material Properties
The study on the crystal structure of metobromuron, a phenylurea herbicide, reveals insights into the dihedral angle between the urea group and the phenyl ring, indicating potential applications in understanding material properties and interactions in solid state. This could hint at the crystallographic applications of similar urea derivatives in material science and herbicide development (Kang et al., 2015).
Molecular Gelation and Physical Properties
Research into the gelation properties of urea derivatives in the presence of different anions demonstrates the ability to tune physical properties of gels, such as rheology and morphology, by altering the anionic component. This suggests potential applications in designing responsive materials and soft matter with specific mechanical properties (Lloyd & Steed, 2011).
Drug Design and Biological Activity
Investigations into the biological activity of urea derivatives, such as inhibitors of Rho-associated protein kinases (ROCK) and neuropeptide Y5 receptor antagonists, underline the significance of urea compounds in medicinal chemistry for drug development against various diseases, including cancer and metabolic disorders (Pireddu et al., 2012); (Fotsch et al., 2001).
Anion Recognition and Photophysical Studies
The synthesis and characterization of substituted phenyl urea and thiourea silatranes for anion recognition highlight the potential of urea derivatives in sensing applications. These compounds' ability to interact with various anions through photophysical properties suggests their use in developing sensors and materials for detecting environmental and biological anions (Singh et al., 2016).
Corrosion Inhibition
Research on the corrosion inhibition properties of substituted urea compounds in acidic solutions provides insights into their application in protecting metals against corrosion. This indicates potential industrial applications in coatings and corrosion inhibitors to extend the life of metal structures and components (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-5-3-4-15(12-17)21-19(23)20-14-6-8-16(9-7-14)22-11-10-18(13-22)25-2/h3-9,12,18H,10-11,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWJGDKLLBDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)


![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)



![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)
